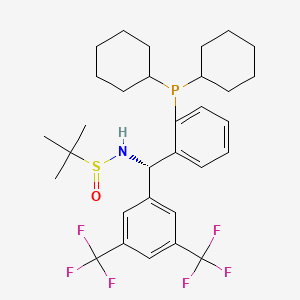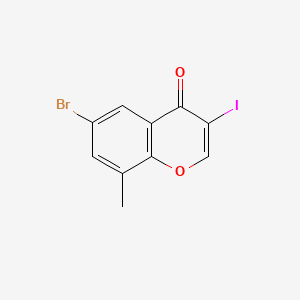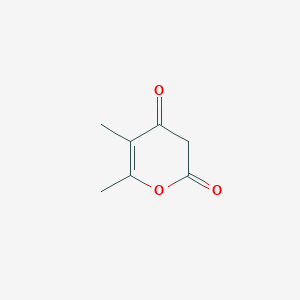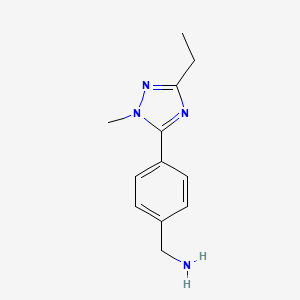![molecular formula C10H17IO2 B13645339 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)-2,9-dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and two oxygen atoms within a spiro[55]undecane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic alcohol as the starting material, which is then treated with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction proceeds via the formation of an iodomethyl intermediate, which subsequently cyclizes to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonylated spirocyclic compounds.
Reduction: Formation of spirocyclic compounds with a methyl group.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Employed in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The spirocyclic structure may also contribute to the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
3-(Chloromethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a chloromethyl group.
3-(Hydroxymethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a hydroxymethyl group.
Uniqueness
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the spirocyclic structure provides rigidity and stability, which can be advantageous in the design of pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C10H17IO2 |
|---|---|
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
3-(iodomethyl)-2,9-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17IO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |
InChI-Schlüssel |
ZTTXWTMNFJDFQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCOCC2)COC1CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


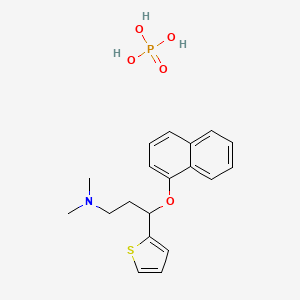
![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
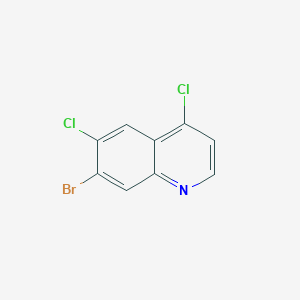
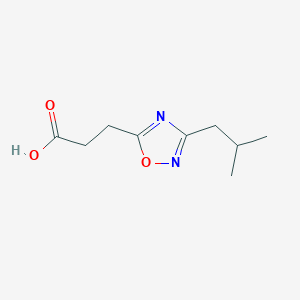
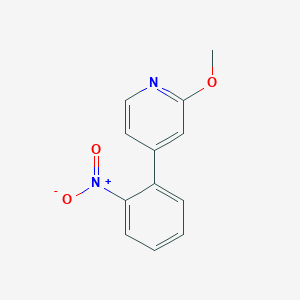

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
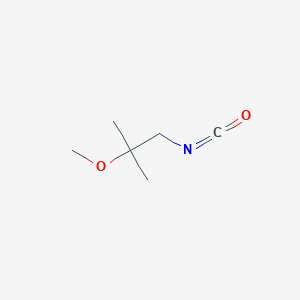
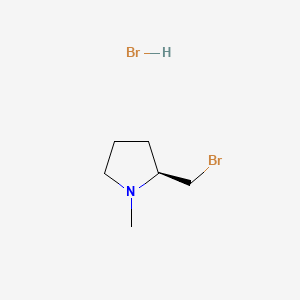
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
